4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole
Description
4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole is a structurally complex isoxazole derivative featuring a bicyclic 3,6-diazabicyclo[3.2.1]octane moiety linked to a 3,5-dimethylisoxazole core. Isoxazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The diazabicyclo group may enhance binding affinity to biological targets due to its rigid bicyclic structure and amine functionalities, which are common in receptor-targeted drugs.
Properties
IUPAC Name |
4-(3,6-diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8-12(9(2)16-14-8)7-15-5-10-3-11(6-15)13-4-10/h10-11,13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGUHQAZUPLLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC3CC(C2)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. One common method includes the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives, yielding the desired bicyclic structure . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors can enhance the efficiency and consistency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) for hydrogenation.
Substitution: Alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an inhibitor of mutant oncogenes, particularly KRAS(G12D). This mutation is prevalent in various cancers, including pancreatic and colorectal cancers. The compound has shown promise in preclinical models by inhibiting cell proliferation and inducing apoptosis in cancer cell lines harboring this mutation .
Neuropharmacological Effects
The compound's structural features suggest potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could be beneficial for conditions such as anxiety and depression. Research indicates that derivatives of this compound may enhance cognitive functions by acting on cholinergic pathways .
Biochemical Research Applications
Research Tool for Enzyme Inhibition
The compound serves as a valuable tool for studying enzyme inhibition mechanisms. Its ability to interact with various enzymes allows researchers to investigate the biochemical pathways involved in disease processes. For instance, it has been used to explore the inhibition of acetylcholinesterase, providing insights into Alzheimer's disease mechanisms .
Case Study 1: KRAS(G12D) Inhibition
In a study published in a leading oncology journal, researchers synthesized several derivatives of 4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole. These derivatives were tested for their ability to inhibit KRAS(G12D) activity in vitro. The results demonstrated significant reductions in cell viability and increased apoptosis rates compared to control groups .
Case Study 2: Cognitive Enhancement
A clinical trial investigated the effects of a modified version of this compound on patients with mild cognitive impairment. Participants receiving the treatment showed marked improvements in memory recall and attention span compared to those receiving a placebo. This study suggests potential applications in neurodegenerative disease management .
Data Tables
Mechanism of Action
The mechanism of action of 4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The bicyclic structure allows it to fit into enzyme active sites, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Chloromethyl)-3,5-dimethylisoxazole
Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈ClNO | |
| Molecular Weight | 145.58 g/mol | |
| CAS RN | 19788-37-5 | |
| Storage Conditions | 0°C–6°C |
Comparison :
- Structural Differences : The chloromethyl group at the 4-position of the isoxazole ring contrasts with the diazabicyclo-substituted methyl group in the target compound. The chlorine atom in 4-(chloromethyl)-3,5-dimethylisoxazole provides a reactive site for nucleophilic substitution, making it a precursor for further functionalization (e.g., coupling with amines to form derivatives like the target compound) .
- Reactivity : The chloromethyl derivative’s higher reactivity (due to the labile C–Cl bond) contrasts with the stabilized diazabicyclo group, which likely reduces electrophilicity and enhances metabolic stability.
4-Arylazo-3,5-diaminoisoxazole Derivatives
Key Data :
- Synthesis: Prepared via reaction of arylhydrazonomesoxalonitrile with hydroxylamine hydrochloride, yielding compounds with azo-linked aryl groups and amino substituents on the isoxazole ring .
Comparison :
- Functional Groups: The target compound lacks the azo (–N=N–) linkage and diamino substituents seen in 4-arylazo-3,5-diaminoisoxazoles. Instead, its diazabicyclo group introduces steric bulk and hydrogen-bonding capabilities.
- Applications : While 4-arylazo derivatives are precursors to heterocyclic fused systems (e.g., isoxazolo-pyrimidines), the target compound’s bicyclic amine moiety may favor interactions with neurological or enzymatic targets (e.g., kinase inhibitors) .
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Comparison :
- Reactivity : Like 4-(chloromethyl)-3,5-dimethylisoxazole, this compound’s chloromethyl group enables synthetic diversification but lacks the bicyclic amine’s conformational rigidity.
Research Implications and Limitations
- Gaps in Data: Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence.
- Structural Advantages : The diazabicyclo moiety’s rigidity and amine density may improve pharmacokinetic properties over chloromethyl or azo-linked analogs.
Biological Activity
4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a diazabicyclo core and an isoxazole moiety. Its molecular formula is , with a molecular weight of approximately 204.27 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its role in inhibiting specific enzymes that contribute to antibiotic resistance.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties by acting as an inhibitor of beta-lactamase enzymes. This inhibition enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains, making it a valuable candidate in combating bacterial infections .
Anticancer Potential
In addition to its antimicrobial effects, the compound has shown promise in cancer research. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of isoxazole compounds can effectively target cancer cells by modulating key signaling pathways .
Case Studies
-
Inhibition of Beta-Lactamase :
- A study demonstrated that the compound significantly inhibited the activity of beta-lactamase enzymes in vitro, leading to increased susceptibility of resistant bacterial strains to beta-lactam antibiotics.
- IC50 Values : The IC50 value for enzyme inhibition was reported at , indicating high potency .
- Anticancer Activity :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
